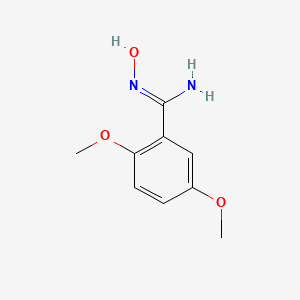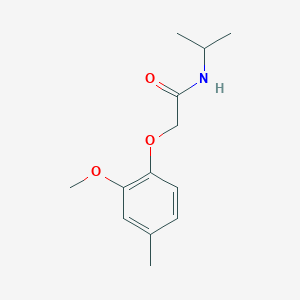
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound with the molecular formula C13H19NO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the reaction of 2-(2-methoxy-4-methylphenoxy)acetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxy-4-methylphenoxy)acetamide.
Reduction: Formation of N-isopropyl-2-(2-methoxy-4-methylphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Isopropyl-2-(4-methylphenoxy)acetamide
- N-Isopropyl-2-(2,4-dimethylphenoxy)acetamide
- N-Isopropyl-2-(2,5-dimethylphenoxy)acetamide
Uniqueness
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-(2-methoxy-4-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)14-13(15)8-17-11-6-5-10(3)7-12(11)16-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Clave InChI |
QMUGHETUESZNSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)
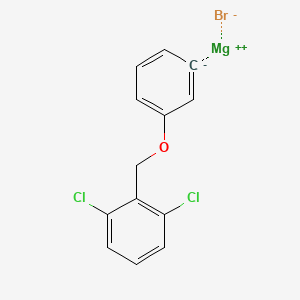
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
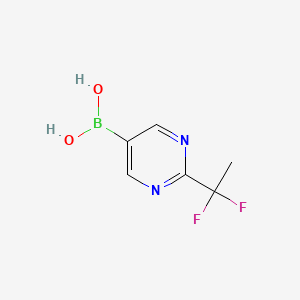
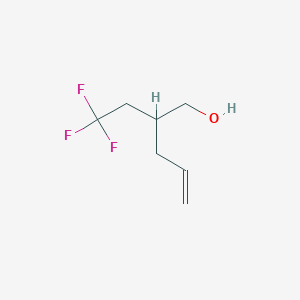
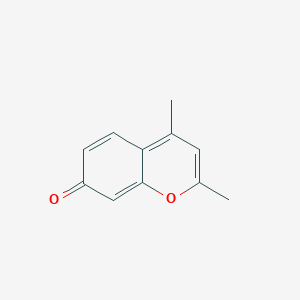

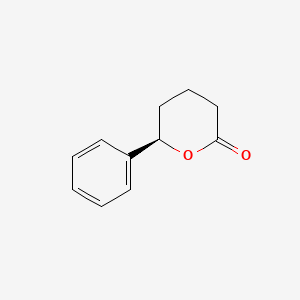
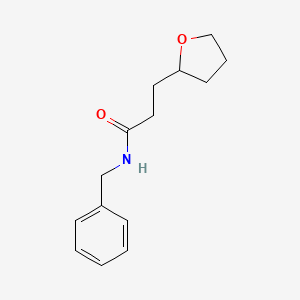
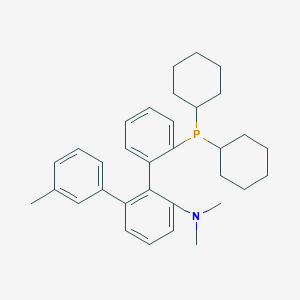
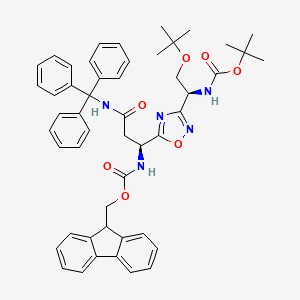
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
